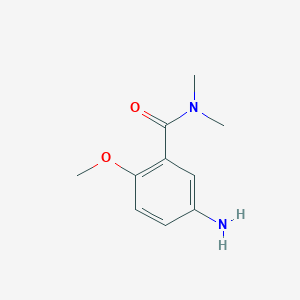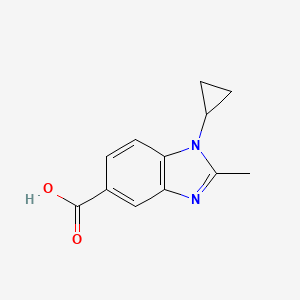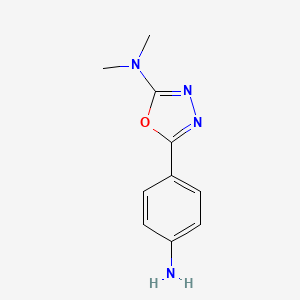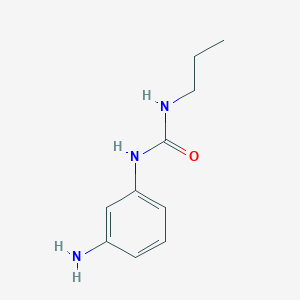
1-(3-氨基苯基)-3-丙基脲
描述
This would typically include the compound’s systematic name, its molecular formula, and its structural formula.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, and conditions of the reaction.Molecular Structure Analysis
This involves the use of spectroscopic techniques (like NMR, IR, Mass spectrometry) to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This would include properties like melting point, boiling point, solubility, density, and various spectroscopic properties.科学研究应用
Chiral Derivatizing and Resolution Agents 1-(3-Aminophenyl)-3-propylurea and related compounds have been explored for their utility in the resolution of enantiomers, particularly in the field of amino acid analysis. These compounds serve as chiral derivatizing agents, facilitating the separation of enantiomers by forming diastereomeric derivatives that can be easily separated using chromatographic techniques. (Péter, M., Péter, A., & Fülöp, F., 2000). Additionally, similar thiourea derivatives have been synthesized and applied in asymmetric catalysis, demonstrating their potential in enantio- and diastereoselective synthesis processes. (Okino, T., Hoashi, Y., & Takemoto, Y., 2005).
Catalysis and Organic Synthesis Compounds with a thiourea moiety, akin to 1-(3-Aminophenyl)-3-propylurea, have been studied for their role in catalysis, particularly in the Michael addition reaction, a fundamental step in organic synthesis. These studies reveal how the thiourea functionality can activate substrates, leading to high selectivity and efficiency in the synthesis of complex molecules. The research underscores the utility of these compounds in developing new synthetic methodologies that are enantioselective and efficient. (Okino, T., Hoashi, Y., Furukawa, T., Xu, X., & Takemoto, Y., 2005).
Pharmacological Applications While the direct application of 1-(3-Aminophenyl)-3-propylurea in pharmacology was not highlighted, related thiourea derivatives have been evaluated for their biological activity, including as potential anti-intestinal nematode agents. This suggests a broader context in which similar compounds could be explored for therapeutic purposes, highlighting the potential of 1-(3-Aminophenyl)-3-propylurea and its derivatives in contributing to new treatments for parasitic infections. (Duan, L., Xue, J-K., Xu, L-L., & Zhang, H-B., 2010).
Sensor Development and Material Science Research into the binding interactions between metal ions and thiourea derivatives, including those structurally related to 1-(3-Aminophenyl)-3-propylurea, indicates potential applications in sensor development and material science. These interactions could lead to the design of novel sensors for metal ion detection, contributing to environmental monitoring, and industrial process control. (Ngah, F., Heng, L., Hassan, N.I., & Hasbullah, S., 2016).
安全和危害
This involves detailing the compound’s toxicity, flammability, and other hazards. It may also include information on safe handling and storage.
未来方向
This could involve potential applications of the compound, areas of research interest, and unanswered questions about the compound.
For a specific compound like “1-(3-Aminophenyl)-3-propylurea”, you would need to consult the primary scientific literature or a comprehensive chemical database. Please note that not all compounds will have information available in all of these categories. For example, a newly synthesized compound may not have known safety information or identified applications yet.
属性
IUPAC Name |
1-(3-aminophenyl)-3-propylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-2-6-12-10(14)13-9-5-3-4-8(11)7-9/h3-5,7H,2,6,11H2,1H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFJOUISURVOOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC1=CC=CC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminophenyl)-3-propylurea | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

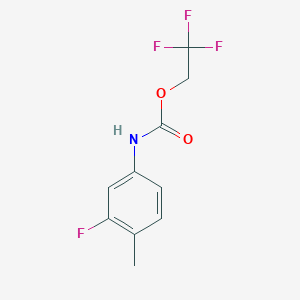
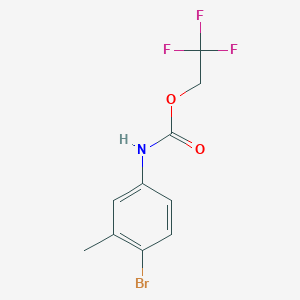
![Ethyl 3-cyano-6-(3-hydroxypropyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B1518905.png)
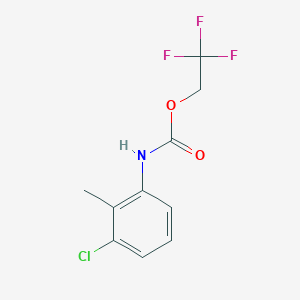
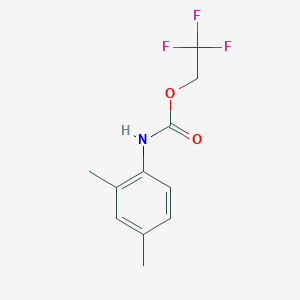
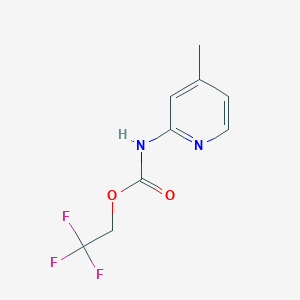
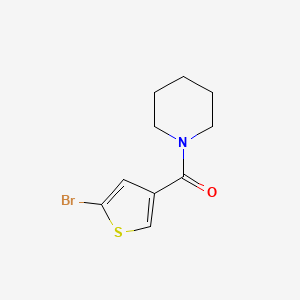
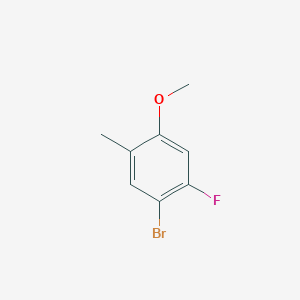
![7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B1518916.png)
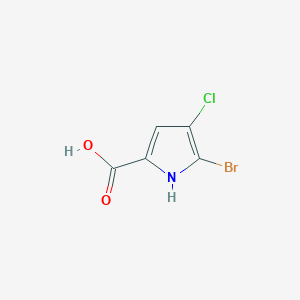
![2,2,2-trifluoroethyl N-[2-(propan-2-yl)phenyl]carbamate](/img/structure/B1518918.png)
